2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound belonging to the benzamide class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves several steps:
Bromination: : Introduction of bromine onto the benzene ring.
Methoxylation: : Substitution with a methoxy group at the specified position.
Amidation: : Formation of the benzamide structure.
Pyrazole Addition: : Introduction of the pyrazole ring, including trifluoromethylation.
Key reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the proper yield and purity of the final product.
Industrial Production Methods
Scaling the synthesis to industrial production often requires optimization of the reaction conditions, such as using continuous flow reactors to maintain consistent quality. Common methods involve strategic selection of catalysts and solvents to minimize cost and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide undergoes several types of chemical reactions:
Substitution Reactions: : Can undergo nucleophilic or electrophilic substitution due to the presence of halogen (bromine) and methoxy groups.
Oxidation and Reduction: : Its functional groups may be oxidized or reduced under specific conditions.
Coupling Reactions: : Useful in forming more complex molecules through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Reagents such as Grignard reagents, halogenating agents, and various bases and acids can be used in these reactions. Conditions typically involve specific temperatures and solvents like dichloromethane or toluene.
Major Products
The reactions can yield various products depending on the reagents and conditions used. For instance, coupling reactions might produce larger heterocyclic compounds, while substitutions could yield different substituted benzamides.
Scientific Research Applications
Chemistry
This compound can serve as an intermediate in the synthesis of more complex molecules, useful in organic synthesis and material science.
Biology
Its structure allows for potential interactions with biological macromolecules, making it a candidate for bioactive compound studies.
Medicine
Research might explore its utility in drug design, particularly in targeting specific proteins or pathways due to its unique functional groups.
Industry
In industrial applications, it might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals due to its diverse reactivity.
Mechanism of Action
The mechanism by which 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects would depend on its interaction with specific molecular targets. It could inhibit or activate pathways by binding to enzymes or receptors, altering their function. The trifluoromethyl group, in particular, might enhance binding affinity to certain proteins, making it a potent inhibitor or activator in biochemical pathways.
Comparison with Similar Compounds
Compared to other benzamides, this compound's uniqueness lies in the combination of bromine, methoxy, and trifluoromethyl pyrazole groups, which offer a distinctive chemical reactivity profile.
Similar Compounds: : Other substituted benzamides, such as 2-chloro-5-methoxybenzamide or 2-bromo-5-methoxybenzamide, share some structural similarities but differ in their reactivity and application scope.
Uniqueness: : The presence of a trifluoromethyl pyrazole moiety provides an edge in specific scientific applications, particularly in medicinal chemistry due to its potential biological activity.
This compound's distinctive structure and reactivity open up various avenues for scientific exploration, making it a valuable subject of study in multiple fields.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3O2/c1-23-9-2-3-11(15)10(8-9)13(22)19-5-7-21-6-4-12(20-21)14(16,17)18/h2-4,6,8H,5,7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDJUKRIZJEFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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